molecular formula C24H22ClN3O5 B3876905 N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(3,4-dimethoxyphenyl)oxamide

N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(3,4-dimethoxyphenyl)oxamide

Cat. No.: B3876905
M. Wt: 467.9 g/mol
InChI Key: NEWLJWWIJWUZBY-VULFUBBASA-N
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Description

N’-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(3,4-dimethoxyphenyl)oxamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(3,4-dimethoxyphenyl)oxamide typically involves multiple steps. One common method is the condensation reaction between 4-chlorobenzaldehyde and 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then reacted with 3,4-dimethoxyaniline and oxalyl chloride to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(3,4-dimethoxyphenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(3,4-dimethoxyphenyl)oxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(3,4-dimethoxyphenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)acetamide
  • 4-methoxy-N-(4-methoxyphenyl)benzylamine
  • 3-chloro-4-methoxy-N-(4-methoxyphenyl)benzamide

Uniqueness

N’-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(3,4-dimethoxyphenyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(3,4-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O5/c1-31-21-12-9-19(13-22(21)32-2)27-23(29)24(30)28-26-14-16-5-10-20(11-6-16)33-15-17-3-7-18(25)8-4-17/h3-14H,15H2,1-2H3,(H,27,29)(H,28,30)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWLJWWIJWUZBY-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(3,4-dimethoxyphenyl)oxamide
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N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(3,4-dimethoxyphenyl)oxamide
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N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(3,4-dimethoxyphenyl)oxamide
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N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(3,4-dimethoxyphenyl)oxamide
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N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(3,4-dimethoxyphenyl)oxamide
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N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(3,4-dimethoxyphenyl)oxamide

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